![molecular formula C18H16FN3O2S B2703189 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide CAS No. 896019-14-0](/img/structure/B2703189.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Properties
Synthesis and Pharmacological Evaluation : A systematic effort led to the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds showed potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. Computational docking with α-chymotrypsin enzyme protein revealed significant correlation with bioactivity data, indicating these compounds could serve as a basis for developing new antibacterial and enzyme inhibition therapies (Siddiqui et al., 2014).
Crystal Structure and Biological Studies : Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives highlighted their structure, confirmed through spectral studies and single-crystal X-ray diffraction. The compounds displayed good antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus. This study underscores the utility of these compounds in antimicrobial and antioxidant applications (Karanth et al., 2019).
Antimicrobial and Hemolytic Activity
Synthesis, Characterization, and Biological Screening : A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized, showcasing activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates their potential in addressing diseases related to enzyme dysfunction (Rehman et al., 2013).
Novel Oxadiazole Derivatives for Antimicrobial Activity : Novel 5-substituted-1,3,4-oxadiazol-2-thiones derivatives were synthesized, exhibiting significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans. These compounds' cytotoxic effects were also evaluated, offering a promising avenue for developing new antimicrobial agents with minimal side effects (Kaplancıklı et al., 2012).
Glutaminase Inhibition
Glutaminase Inhibitors for Cancer Therapy : A study on BPTES analogs, including N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide-like compounds, identified potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors could attenuate the growth of human lymphoma cells in vitro and in mouse models, suggesting their application in cancer therapy (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-3-8-15(12(2)9-11)17-21-22-18(24-17)20-16(23)10-25-14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNKKPYLTPCBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)
![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)
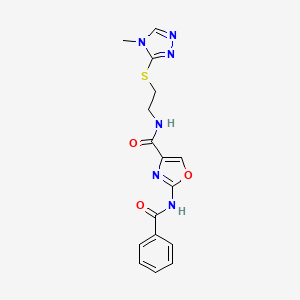
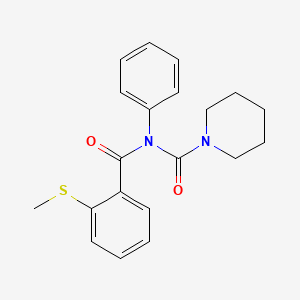
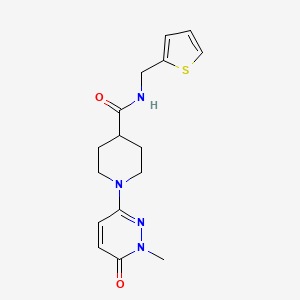
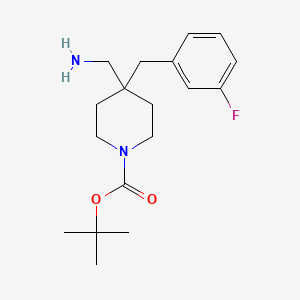
![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)

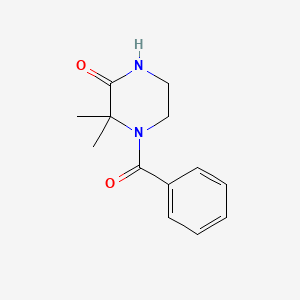
![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)
![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)